

Pharmacokinetic and pharmacodynamic analysis of (R)-DZD1516

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Compound of Interest		
Compound Name:	(R)-DZD1516	
Cat. No.:	B12382435	Get Quote

Application Notes and Protocols for (R)-DZD1516

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DZD1516 is a potent, reversible, and highly selective HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase inhibitor (TKI) designed for significant blood-brain barrier penetration.[1][2][3][4] This makes it a promising therapeutic agent for HER2-positive cancers, particularly those with central nervous system (CNS) metastases, a common occurrence in patients with metastatic breast cancer.[2][3] (R)-DZD1516 has demonstrated encouraging preclinical and clinical activity, with a favorable safety profile.[1][2] These application notes provide a summary of its pharmacokinetic and pharmacodynamic properties and detailed protocols for its analysis.

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of **(R)-DZD1516** and its active metabolite, DZ2678.

Table 1: In Vitro Pharmacodynamics of (R)-DZD1516



Parameter	Value	Cell Line/Assay Condition
HER2 Kinase Inhibition (IC50)	0.56 nM	Enzymatic Assay
pHER2 Inhibition (IC50)	4.4 nM	BT474C1 cells
pEGFR Inhibition (IC50)	1455 nM	A431 cells
Selectivity (pEGFR/pHER2)	>300-fold	
Cell Proliferation (GI50)	20 nM	HER2+ cells
hERG IC50	3.29 μΜ	In vitro safety pharmacology

Table 2: In Vivo Pharmacodynamics of (R)-DZD1516 in

Xenograft Models

Animal Model	Dosage	Effect
Subcutaneous Xenograft	50 mg/kg	>94% pHER2 inhibition at 0.25h, lasting for 6h
150 mg/kg	89% pHER2 inhibition, lasting for 24h	
Brain Metastasis Model	100 mg/kg	48% Tumor Growth Inhibition (TGI)
150 mg/kg	79% TGI	
Leptomeningeal Metastasis Model	100 mg/kg	57% TGI
150 mg/kg	81% TGI	

Table 3: Pharmacokinetic Parameters of (R)-DZD1516 and its Active Metabolite (DZ2678)

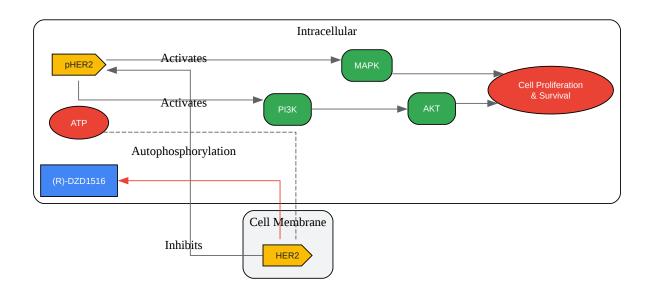


Parameter	(R)-DZD1516	DZ2678	Species/Condition
Elimination Half-life	~15-19 hours	Not specified	Human
Accumulation (AUC)	~2-fold on multiple doses	Not specified	Human
CNS Penetration (Kp,uu,CSF)	2.1	0.76	Human
P-gp and BCRP Substrate	No	No	In vitro

Signaling Pathway

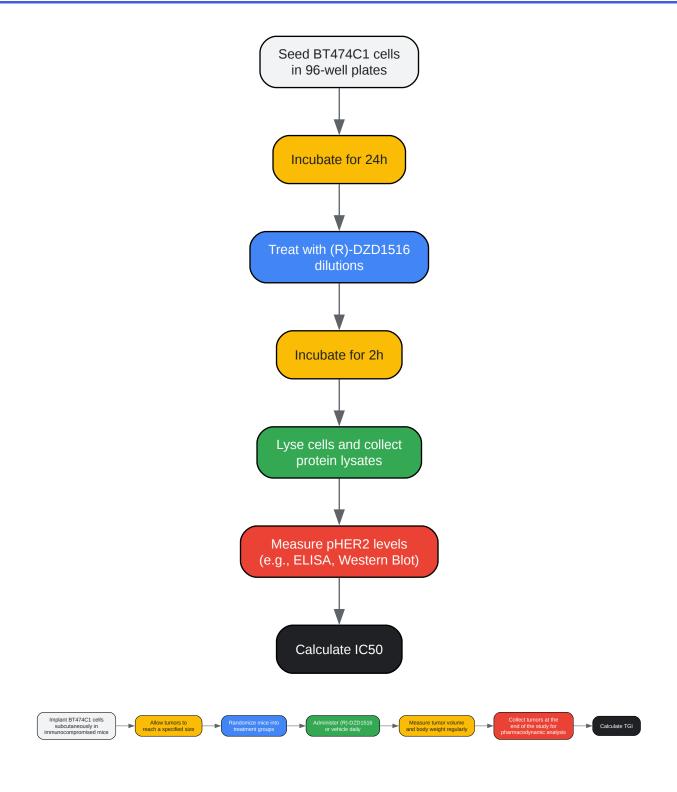
(R)-DZD1516 is an ATP-competitive inhibitor that targets the HER2 receptor tyrosine kinase. By binding to the ATP pocket, it prevents the autophosphorylation of HER2, thereby inhibiting downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.











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